molecular formula C17H19N3OS B359142 11-methyl-5-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 352666-57-0

11-methyl-5-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359142
CAS No.: 352666-57-0
M. Wt: 313.4g/mol
InChI Key: POJUTCRGYHMYMC-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of pyridine, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved by cyclization of a suitable diene with sulfur sources under acidic conditions.

    Pyrimidine ring construction: This step involves the condensation of an aminothiophene derivative with formamide or other carbonyl-containing reagents.

    Pyridine ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings using halogens or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused ring system and are studied for their medicinal properties.

Uniqueness

7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

352666-57-0

Molecular Formula

C17H19N3OS

Molecular Weight

313.4g/mol

IUPAC Name

11-methyl-5-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H19N3OS/c1-10-3-5-11(6-4-10)15-18-16(21)14-12-7-8-20(2)9-13(12)22-17(14)19-15/h3-6,15,19H,7-9H2,1-2H3,(H,18,21)

InChI Key

POJUTCRGYHMYMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2

Origin of Product

United States

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